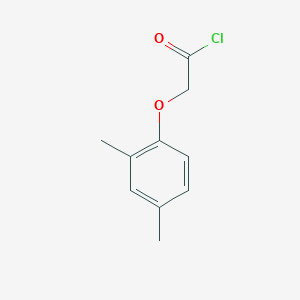

(2,4-Dimethylphenoxy)acetyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,4-Dimethylphenoxy)acetyl chloride is an organic compound with the molecular formula C10H11ClO2. It belongs to the class of acyl chlorides and is commonly used in organic synthesis as a reagent for the preparation of various compounds . This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 4 positions, and an acetyl chloride functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenoxy)acetyl chloride typically involves the reaction of (2,4-Dimethylphenoxy)acetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

(2,4-Dimethylphenoxy)acetic acid+Thionyl chloride→(2,4-Dimethylphenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (2,4-Dimethylphenoxy)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form (2,4-Dimethylphenoxy)acetic acid and hydrogen chloride.

Reduction: Reduction of the acyl chloride group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Water or aqueous bases like sodium hydroxide are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

(2,4-Dimethylphenoxy)acetic acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

(2,4-Dimethylphenoxy)acetyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Proteomics Research: Used in the modification of proteins and peptides for analytical studies.

Material Science: Employed in the preparation of functionalized polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2,4-Dimethylphenoxy)acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic transformations and modifications of biomolecules.

Vergleich Mit ähnlichen Verbindungen

(2,6-Dimethylphenoxy)acetyl chloride: Similar in structure but with methyl groups at the 2 and 6 positions.

(2,4-Dichlorophenoxy)acetyl chloride: Contains chlorine atoms instead of methyl groups at the 2 and 4 positions.

Uniqueness: (2,4-Dimethylphenoxy)acetyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of methyl groups at the 2 and 4 positions influences its steric and electronic characteristics, making it suitable for specific synthetic applications.

Biologische Aktivität

(2,4-Dimethylphenoxy)acetyl chloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C10H11ClO2

- Molar Mass : 198.65 g/mol

- CAS Number : 15516-45-7

- Structure : The compound features a phenoxy group attached to an acetyl chloride moiety, which is crucial for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, studies have shown that derivatives of phenoxyacetyl compounds can disrupt bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. The compound's ability to interact with cellular targets could potentially lead to the development of new anticancer therapies.

Anticonvulsant Activity

A study on phenoxyacetyl derivatives highlighted the anticonvulsant activity of related compounds. While direct research on this compound is limited, its structural similarities with other active phenoxyacetyl derivatives suggest potential efficacy in treating epilepsy. Compounds with similar structures have shown promise in preclinical models for reducing seizure activity .

Case Studies and Experimental Findings

-

Study on Anticonvulsant Activity :

- Researchers synthesized several phenoxyacetyl derivatives and screened them for anticonvulsant activity using animal models.

- Results indicated that certain substitutions on the phenyl ring enhanced activity against seizures, suggesting a structure-activity relationship (SAR) that could be applicable to this compound .

-

Antimicrobial Testing :

- A series of tests were conducted against Gram-positive and Gram-negative bacteria.

- The compound exhibited varying degrees of inhibition, with some derivatives showing higher potency than traditional antibiotics .

-

Cytotoxicity Studies :

- Preliminary cytotoxicity assays were performed using human cell lines to assess the safety profile of this compound.

- Findings indicated that while some concentrations were effective against cancer cells, they also posed risks to normal cells, highlighting the need for careful dosage considerations .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-(2,4-dimethylphenoxy)acetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVVWZVAMVWKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608040 |

Source

|

| Record name | (2,4-Dimethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15516-45-7 |

Source

|

| Record name | (2,4-Dimethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.